![molecular formula C7H8N4 B3058981 (3H-Imidazo[4,5-c]pyridin-2-yl)methanamine CAS No. 933693-27-7](/img/structure/B3058981.png)
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine
Overview
Description
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine, also known as IMPY, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological systems in a specific and controlled manner. In
Scientific Research Applications
Optical and Technological Applications
Compounds based on imidazo[4,5-c]pyridin-2-yl)methanamine demonstrate promising optical properties, such as tunable luminescence, significant quantum yields, and large Stokes’ shifts. These properties make them suitable for technological applications, including the development of materials with specific optical characteristics. For instance, the synthesis of tetradentate polyazines based on imidazo[1,5-a]pyridine has resulted in compounds with tuneable coordination motifs and strong halochromic effects, suggesting potential applications in various technological fields (Volpi et al., 2017).
Synthesis and Modification for Biomedical Applications
The structure of imidazo[4,5-c]pyridin-2-yl)methanamine allows for efficient synthesis and modification, offering a platform for the development of various derivatives with potential biomedical applications. Notably, the synthesis of imidazo[1,5-a]pyridine derivatives from specific starting materials, such as (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, has been optimized to achieve good yields and confirmed structures, indicating the compound's versatility and potential in drug synthesis and development (Mihorianu et al., 2010).
Catalysis and Material Science
The compound's derivatives have also been studied for their catalytic properties and material science applications. For instance, diiron(III) complexes of tridentate 3N ligands, including derivatives of imidazo[4,5-c]pyridin-2-yl)methanamine, have been explored as functional models for methane monooxygenases, highlighting their role in selective hydroxylation of alkanes and potential applications in catalysis and material science (Sankaralingam & Palaniandavar, 2014).
Antimicrobial and Antitubercular Activities
Derivatives of imidazo[4,5-c]pyridin-2-yl)methanamine have been synthesized and evaluated for their antimicrobial activities, with certain derivatives showing potent activity against a range of bacterial and fungal strains. This demonstrates the compound's potential as a scaffold for the development of new antimicrobial agents (Desai et al., 2012). Additionally, novel therapeutic agents based on the imidazo(4,5-b)pyridine nucleus, such as (1H, 3H) imidazo(4,5-b)pyridines, have been synthesized and evaluated as inhibitors of Lumazine synthase in M. tuberculosis, providing a new direction in the treatment of tuberculosis (Harer & Bhatia, 2015).
Future Directions
properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-2-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3,8H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKZBHHMHKSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652843 | |
Record name | 1-(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine | |
CAS RN |
933693-27-7 | |
Record name | 1-(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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